molecular formula C21H29N3 B13752318 1-(2-(1,2-Diphenylethylamino)ethyl)-4-methylpiperazine CAS No. 23892-50-4

1-(2-(1,2-Diphenylethylamino)ethyl)-4-methylpiperazine

Cat. No.: B13752318
CAS No.: 23892-50-4
M. Wt: 323.5 g/mol
InChI Key: DMNHKFGNEACKMZ-UHFFFAOYSA-N
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Description

N-[2-(4-Methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethanamine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an ethyl group linked to a diphenylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-Methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethanamine typically involves the reaction of 1,2-diphenylethanamine with 2-(4-methylpiperazin-1-yl)ethanamine. The reaction is carried out in the presence of a suitable base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-Methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[2-(4-Methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-Methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: N-[2-(4-Methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethanamine is unique due to its combination of a piperazine ring with a diphenylethanamine moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

23892-50-4

Molecular Formula

C21H29N3

Molecular Weight

323.5 g/mol

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2-diphenylethanamine

InChI

InChI=1S/C21H29N3/c1-23-14-16-24(17-15-23)13-12-22-21(20-10-6-3-7-11-20)18-19-8-4-2-5-9-19/h2-11,21-22H,12-18H2,1H3

InChI Key

DMNHKFGNEACKMZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCNC(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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